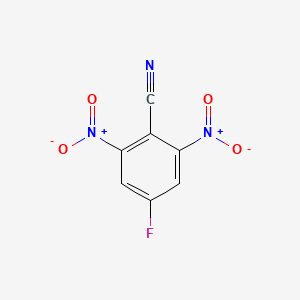

4-Fluoro-2,6-dinitrobenzonitrile

Description

Properties

Molecular Formula |

C7H2FN3O4 |

|---|---|

Molecular Weight |

211.11 g/mol |

IUPAC Name |

4-fluoro-2,6-dinitrobenzonitrile |

InChI |

InChI=1S/C7H2FN3O4/c8-4-1-6(10(12)13)5(3-9)7(2-4)11(14)15/h1-2H |

InChI Key |

SNJNVLHIFSWKBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C#N)[N+](=O)[O-])F |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Trends

- Pharmaceutical Relevance : Fluorinated nitriles, such as those in and , highlight the role of fluorine in enhancing metabolic stability and bioavailability in drug candidates .

- Environmental Impact : Nitroaromatics like this compound may persist in ecosystems, necessitating studies on degradation pathways.

Q & A

Q. Basic Research Focus

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and fume hoods due to the compound’s toxicity and potential release of HCN vapors .

- Waste Disposal: Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal to prevent explosive residues .

- Emergency Procedures: Maintain cyanide antidote kits (e.g., hydroxocobalamin) in labs due to nitrile-related toxicity risks .

How do steric and electronic effects influence the biological activity of this compound derivatives?

Q. Advanced Research Focus

- Steric Effects: Bulky nitro groups hinder binding to enzyme active sites. Derivatives with smaller substituents (e.g., methoxy) show improved bioactivity .

- Electronic Effects: Fluorine’s electronegativity enhances membrane permeability in drug candidates. Pair with hydrophilic groups (e.g., hydroxyl) to balance logP values .

- In Vitro Testing: Use enzyme inhibition assays (e.g., cytochrome P450) to correlate substituent effects with metabolic stability .

What analytical techniques are most reliable for quantifying trace impurities in this compound?

Q. Basic Research Focus

- HPLC-PDA: Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to separate nitro isomers and detect impurities at 254 nm .

- GC-MS: Volatile byproducts (e.g., fluorobenzene) can be quantified using a DB-5MS column and electron ionization .

- Elemental Analysis: Confirm stoichiometry (C, H, N) to identify non-organic contaminants .

How can researchers address discrepancies in reported melting points for this compound?

Advanced Research Focus

Melting point variations (e.g., 35–37°C vs. 40–42°C) may stem from polymorphism or hydration:

- Polymorph Screening: Recrystallize from solvents like ethanol or hexane to isolate distinct crystalline forms .

- Thermogravimetric Analysis (TGA): Detect hydrated forms by measuring weight loss at 100–150°C .

- DSC Profiling: Differential Scanning Calorimetry can differentiate enantiotropic and monotropic phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.